

3,5-dibromo-L-tyrosine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dibromotyrosine

Cat. No.: B3032813

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of 3,5-dibromo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dibromo-L-tyrosine is a halogenated, non-proteinogenic amino acid, a derivative of the proteinogenic amino acid L-tyrosine where bromine atoms are substituted at the 3 and 5 positions of the phenyl ring.^{[1][2][3]} While not incorporated into proteins during translation, it is found in nature, particularly in certain marine organisms and red algae that biosynthesize brominated aromatic compounds.^[1] In the laboratory and pharmaceutical industry, it serves as a crucial intermediate in medicinal chemistry for synthesizing enzyme inhibitors and receptor ligands.^[1] Its unique structure imparts specific chemical and biological properties, making it a subject of interest for therapeutic applications, including its potential as an antithyroid drug and for its neuroprotective effects.^{[2][4]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and biological significance, offering field-proven insights for professionals in research and drug development.

Core Physicochemical Properties

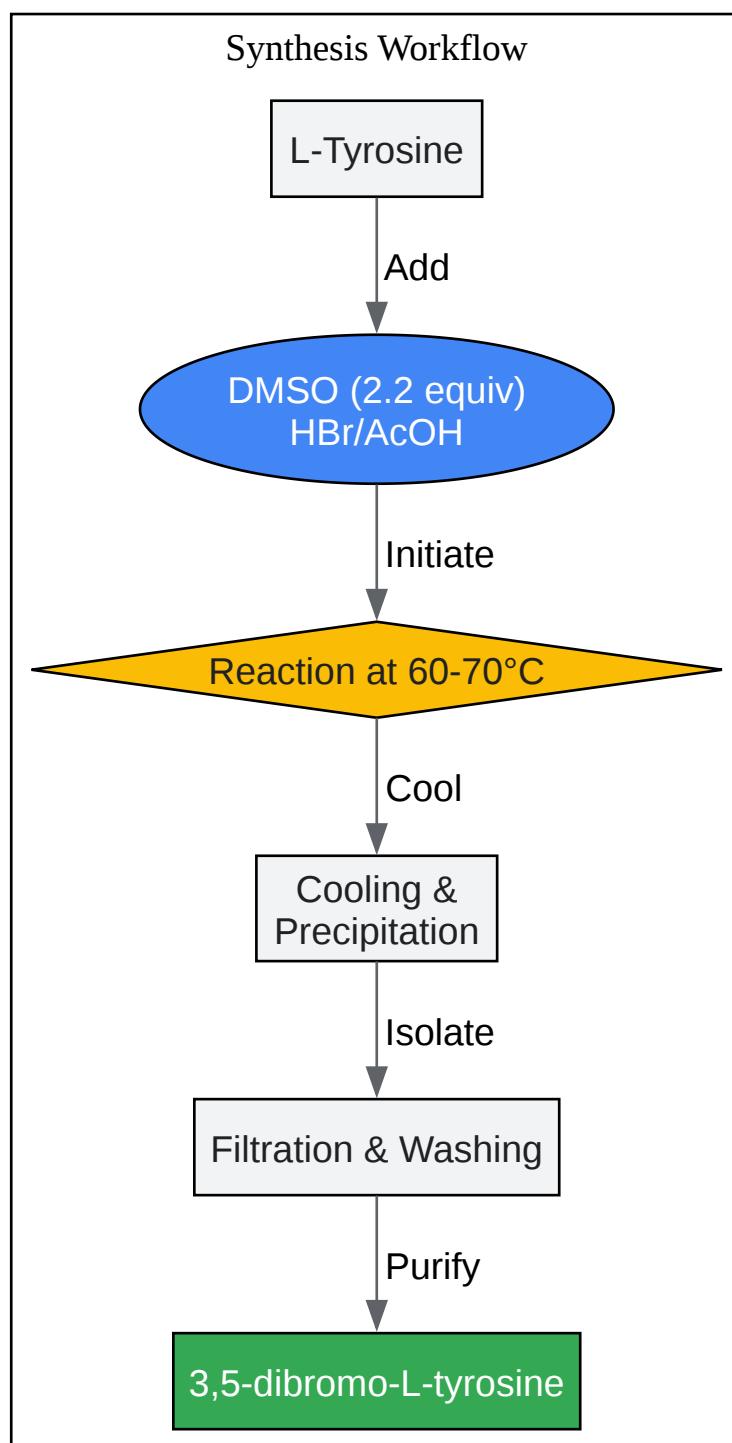
The fundamental characteristics of 3,5-dibromo-L-tyrosine define its behavior in chemical and biological systems. At room temperature, it presents as a white to off-white crystalline solid.^[1] Its solubility is limited in water but improves in polar organic solvents like methanol and dimethyl sulfoxide (DMSO).^[1]

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ Br ₂ NO ₃	[2] [3] [5]
Molecular Weight	338.98 g/mol	[2] [3] [5]
CAS Number	300-38-9	[1] [2] [3]
IUPAC Name	(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid	[2]
Appearance	Crystalline solid	[1]
Melting Point	245°C	[5]
Boiling Point (Predicted)	416.6 ± 45.0 °C	[5]
pKa	2.17, 6.45, 7.60 (at 25°C)	[1]
Water Solubility	>50.8 µg/mL	[1]
Storage Temperature	Room Temperature	[1]

Synthesis and Reactivity

Synthesis of 3,5-dibromo-L-tyrosine

The synthesis of 3,5-dibromo-L-tyrosine is most commonly achieved through the direct electrophilic bromination of L-tyrosine. The electron-donating hydroxyl group on the phenyl ring activates the ortho positions (C3 and C5), making them susceptible to attack by an electrophilic bromine source.


A particularly efficient and safe method for gram-scale preparation involves the use of dimethyl sulfoxide (DMSO) in a hydrobromic acid/acetic acid mixture.[\[6\]](#)[\[7\]](#) This approach avoids the direct handling of elemental bromine in some contexts and provides good yields.

Experimental Protocol: Synthesis via DMSO/HBr Method[\[6\]](#)[\[7\]](#)

- Rationale: This protocol leverages the reaction between DMSO and HBr to generate an in situ electrophilic brominating agent. Using a stoichiometric amount of the reagents allows for

controlled bromination. A slight excess of the brominating agent ensures the reaction goes to completion to form the dibrominated product.

- Step 1: Reagent Preparation: In a suitable reaction vessel, dissolve L-Tyrosine in a mixture of glacial acetic acid (AcOH) and aqueous hydrobromic acid (HBr).
- Step 2: Initiation of Bromination: While stirring, add approximately 2.2 equivalents of Dimethyl Sulfoxide (DMSO) to the solution. The reaction is exothermic and should be controlled.
- Step 3: Reaction Conditions: Heat the reaction mixture to between 60-70°C. Maintain this temperature and continue stirring until reaction completion, which can be monitored by thin-layer chromatography (TLC).
- Step 4: Isolation and Purification: Upon completion, cool the reaction mixture to allow the product to precipitate. Collect the solid product by filtration, wash with a cold solvent (e.g., cold water or ether) to remove impurities, and dry under vacuum. Recrystallization can be performed if higher purity is required.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 3,5-dibromo-L-tyrosine.

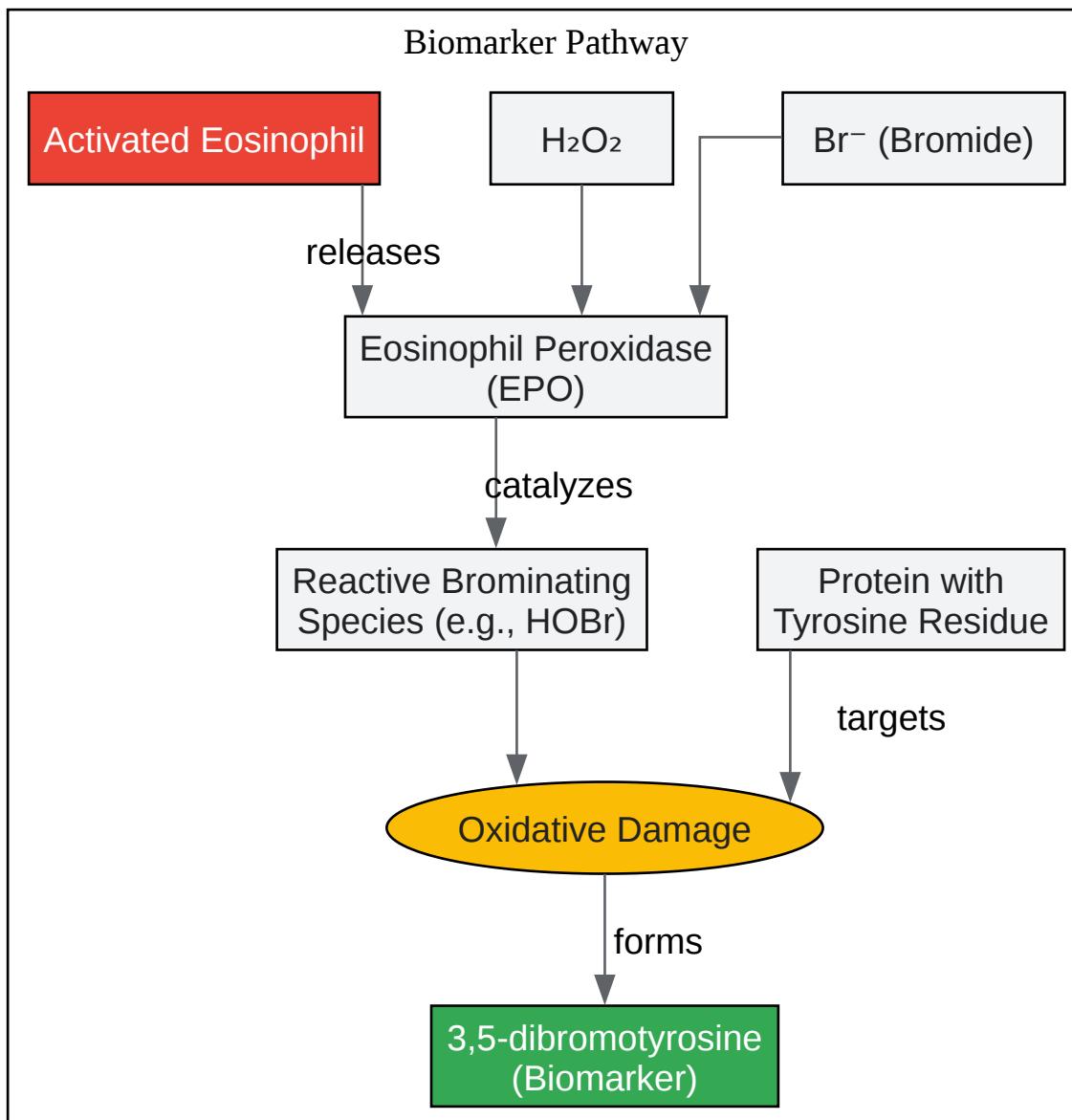
Chemical Reactivity

The reactivity of 3,5-dibromo-L-tyrosine is governed by its functional groups: the amino acid moiety (amine and carboxylic acid), the phenolic hydroxyl group, and the brominated aromatic ring.

- **Amino Acid Reactions:** The amine and carboxylic acid groups can undergo standard reactions such as salt formation, esterification, and amide bond formation. In peptide synthesis, the amine is typically protected with an Fmoc (9-fluorenylmethoxycarbonyl) group to allow for its controlled incorporation into a peptide chain.[8]
- **Phenolic Hydroxyl Group:** The hydroxyl group can be alkylated or acylated. Its acidity is increased by the electron-withdrawing effect of the two bromine atoms.
- **Aromatic Ring:** The bromine atoms are deactivating and direct further electrophilic substitution to the remaining positions, although such reactions are less common. The C-Br bonds can participate in cross-coupling reactions, offering a handle for further derivatization.

Biological Activity and Therapeutic Potential

3,5-dibromo-L-tyrosine is not merely a synthetic curiosity; it exhibits a range of biological activities that make it a compelling molecule for drug development.


Neuroprotective Effects

Research in animal models has demonstrated that the D-enantiomer of 3,5-dibromo-tyrosine (3,5-DBr-D-Tyr) possesses significant neuroprotective properties. It has been shown to reduce infarct volume and improve neurological function in rat models of stroke.[4] Furthermore, it can suppress seizures induced by pentylenetetrazole (PTZ).[4] A key finding from these studies is that 3,5-DBr-D-Tyr achieves these therapeutic effects without causing significant adverse changes in cardiovascular parameters like blood pressure and heart rate, highlighting a favorable safety profile.[4]

Marker for Oxidative Stress

In the human body, activated eosinophils release eosinophil peroxidase (EPO), an enzyme that uses bromide ions to generate potent brominating agents.[9] These reactive species can modify proteins, and tyrosine residues are a primary target. The reaction of protein-bound tyrosine with these brominating agents forms 3-bromotyrosine and **3,5-dibromotyrosine**.[9]

Consequently, the detection of **3,5-dibromotyrosine** in biological tissues can serve as a specific biomarker for eosinophil-dependent oxidative damage, which is implicated in inflammatory conditions like asthma and allergic disorders.[9]

[Click to download full resolution via product page](#)

Caption: Formation of **3,5-dibromotyrosine** as a biomarker of oxidative stress.

Other Activities

3,5-dibromo-L-tyrosine is also classified as an antithyroid drug, though its mechanism and clinical use in this context are less prominent than other agents.[2][10]

Analytical Methodologies

The quantification of 3,5-dibromo-L-tyrosine, particularly in biological matrices like urine or tissue, is critical for its study as a biomarker. The gold standard for this application is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS).[11]

Protocol Outline: LC/MS/MS Quantification in Urine[11]

- Rationale: This method provides high sensitivity and specificity. Solid-phase extraction cleans up the sample, derivatization improves chromatographic behavior and ionization efficiency, and tandem mass spectrometry allows for unambiguous identification and quantification using multiple-reaction monitoring (MRM).
- Step 1: Sample Preparation: The urine sample is first purified using solid-phase extraction (SPE) to remove interfering substances.
- Step 2: Isotopic Dilution: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3,5-dibromo-L-tyrosine) is added to the sample to ensure accurate quantification.
- Step 3: Derivatization: The sample is derivatized, for example, by butylation with n-butanol/HCl. This process converts the carboxylic acid to a butyl ester, which improves its chromatographic properties.
- Step 4: LC Separation: The derivatized sample is injected into an HPLC system, typically with a reverse-phase column (e.g., C18), and separated using a solvent gradient.
- Step 5: MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer. The instrument is set to a multiple-reaction monitoring (MRM) mode, where it specifically monitors for the precursor-to-product ion transitions unique to both the analyte and its internal standard.
- Step 6: Quantification: The analyte concentration is determined by comparing the peak area ratio of the native analyte to its stable isotope-labeled internal standard.

Safety and Handling

While comprehensive toxicological data is not fully available, 3,5-dibromo-L-tyrosine should be handled with care in a laboratory setting.[12]

- **Hazards:** It may cause skin irritation, serious eye irritation, and respiratory irritation.[2][12]
- **Handling:** Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[12]
- **Storage:** Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[12]

Conclusion

3,5-dibromo-L-tyrosine is a multifaceted molecule with well-defined chemical properties and significant potential in both chemical synthesis and biomedical research. Its straightforward synthesis and reactive functional groups make it a valuable building block for medicinal chemists. Concurrently, its emerging roles as a neuroprotective agent and a specific biomarker for eosinophil-mediated oxidative stress underscore its importance for drug development professionals and clinical researchers. A thorough understanding of its chemical characteristics, reactivity, and biological functions is essential for harnessing its full potential in therapeutic and diagnostic applications.

References

- A Direct Synthesis of 3,5-Dibromo-O-methyl-L-tyrosine. *Helvetica Chimica Acta*.
- 3,5-Dibromo-L-tyrosine 300-38-9 wiki - Guidechem. Guidechem.
- 3,5-Dibromo-L-Tyrosine - ChemBK. ChemBK.
- 3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532 - PubChem. PubChem.
- 3,5-Dibromo-L-Tyrosine - ChemicalBook. ChemicalBook.
- Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed. PubMed.
- Halogenated aromatic amino acid 3,5-dibromo-D-tyrosine produces beneficial effects in experimental stroke and seizures - PubMed. PubMed.

- Fmoc-3,5-dibromo-L-tyrosine - Chem-Impex. Chem-Impex.
- A Direct Synthesis of 3,5-Dibromo-O-methyl-L-tyrosine | Request PDF - ResearchGate.
- Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine | Request PDF.
- 3,5-Dibromo-L-Tyrosine | Drug Information, Uses, Side Effects, Chemistry. Pharmacopass.
- 3-Bromotyrosine and **3,5-Dibromotyrosine** Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo | Biochemistry - ACS Publications.
- MSDS of 3,5-dibromo-L-tyrosine. Capot Chemical.
- PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC - NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. 3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromo-L-tyrosine | 300-38-9 [m.chemicalbook.com]
- 4. Halogenated aromatic amino acid 3,5-dibromo-D⁻-tyrosine produces beneficial effects in experimental stroke and seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]

- 10. 3,5-Dibromo-L-Tyrosine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 11. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [3,5-dibromo-L-tyrosine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3032813#3-5-dibromo-l-tyrosine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com